N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4OS3/c20-13(16-10-5-3-6-11-14(10)19-23-18-11)8-21-15-17-9-4-1-2-7-12(9)22-15/h1-7H,8H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJFSCFWACLJIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=CC4=NSN=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide (commonly referred to as compound 1) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C15H10N4OS3
- Molecular Weight : 358.4611 g/mol
- CAS Number : 725707-07-3
The compound features a benzothiadiazole core linked to a benzothiazole sulfanyl acetamide moiety, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds containing benzothiadiazole and benzothiazole structures exhibit various biological activities, including:
- Anticancer : Several studies have demonstrated the cytotoxic effects of benzothiazole derivatives against various cancer cell lines.
- Antibacterial and Antifungal : The compound has shown potential in inhibiting the growth of certain bacteria and fungi.
- Enzyme Inhibition : It acts as an inhibitor for specific kinases involved in cancer progression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compound 1 through various mechanisms:
- Cytotoxicity : Compound 1 exhibited significant cytotoxicity against multiple cancer cell lines. For instance, a derivative with structural similarities showed IC50 values ranging from 3.58 to 15.36 μM against cancer cells, while normal cells exhibited higher IC50 values (38.77–66.22 μM), indicating a favorable safety profile compared to existing treatments like sorafenib .
-
Mechanism of Action :
- Cell Cycle Arrest : Compound 1 has been shown to induce G2-M and S-phase arrest in the cell cycle, effectively halting cancer cell proliferation.
- Induction of Apoptosis : Treatment with compound 1 led to a marked increase in apoptotic cells, emphasizing its role in triggering programmed cell death .
Enzyme Inhibition Studies
Compound 1 has demonstrated inhibitory activity against critical kinases involved in cancer signaling pathways:
| Enzyme Target | IC50 Value (μM) | Comparison with Sorafenib |
|---|---|---|
| BRAF | 0.194 | Similar |
| VEGFR-2 | 0.071 | Similar |
The binding interactions were characterized through molecular modeling, revealing that compound 1 interacts with key residues in the ATP binding site of BRAF and VEGFR-2, similar to sorafenib .
Antimicrobial Activity
In addition to its anticancer properties, compound 1 exhibits antimicrobial activity:
- Antibacterial Effects : Studies have reported that benzothiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Antifungal Effects : The compound has also shown potential against fungal pathogens, although specific data on compound 1's antifungal efficacy is limited.
Case Studies and Research Findings
Several case studies have documented the effectiveness of benzothiazole derivatives similar to compound 1:
- A study indicated that derivatives with modifications on the benzothiazole ring exhibited enhanced anticancer activity against MCF-7 breast cancer cells.
- Another investigation revealed that compounds with dual inhibitory activity against BRAF and VEGFR pathways could significantly reduce tumor growth in vivo models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
